1-Bromo-3,5-dimethylcyclohexane

Catalog No.
S3020138
CAS No.
859180-62-4
M.F
C8H15Br
M. Wt
191.112
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromo-3,5-dimethylcyclohexane

CAS Number

859180-62-4

Product Name

1-Bromo-3,5-dimethylcyclohexane

IUPAC Name

1-bromo-3,5-dimethylcyclohexane

Molecular Formula

C8H15Br

Molecular Weight

191.112

InChI

InChI=1S/C8H15Br/c1-6-3-7(2)5-8(9)4-6/h6-8H,3-5H2,1-2H3

InChI Key

PWECRZWUPVQPSE-UHFFFAOYSA-N

SMILES

CC1CC(CC(C1)Br)C

Solubility

not available

Material Science

1-Bromo-3,5-dimethylcyclohexane has been used in the realm of material science. Researchers leverage its unique structure to engineer novel materials with enhanced performance characteristics .

Polymorphism and Light Emission

This application involves the investigation of 1-bromo-3,5,7-triphenyladamantane (a derivative of 1-Bromo-3,5-dimethylcyclohexane) and the elucidation of polymorphic crystals using single crystal X-ray diffraction .

Method of Application: The method involves the use of single crystal X-ray diffraction to investigate the interactions within the characteristic dimers present in the unit cells of the polymorphic crystals .

Results and Outcomes: The study found that both polymorphic forms of the compound emit white light when subjected to 900 nm continuous wave laser irradiation, displaying a subtle blue shift compared to a reference compound . The absence of certain interactions between the dimers of the compound causes a small red-shift in the emission spectrum .

Conformational Analysis

1-Bromo-3,5-dimethylcyclohexane can be used in the field of conformational analysis. This involves studying the different conformations of cyclohexane and how they are affected by the presence of different substituents .

Method of Application: The method involves comparing the steric effects of each substituent, along with any additional steric interactions, for both chair conformations of the disubstituted cyclohexane .

Results and Outcomes: The study found that a conformation in which both substituents are equatorial will always be more stable than a conformation with both groups axial . When one substituent is axial and the other is equatorial, the most stable conformation will be the one with the bulkiest substituent in the equatorial position .

Substituted Cyclohexanes

1-Bromo-3,5-dimethylcyclohexane can also be used to study substituted cyclohexanes. This involves investigating the stability of the equatorial conformers of monosubstituted cyclohexanes compared to their axial counterparts .

Method of Application: The method involves arranging a given list of substituents in increasing or decreasing order of 1,3‑diaxial interactions .

Results and Outcomes: The study found that the chair conformation which places the substituent in the equatorial position will be the most stable and be favored in the ring flip equilibrium .

E2 Reactions and Cyclohexane Rings

1-Bromo-3,5-dimethylcyclohexane can be used to study E2 reactions in cyclohexane rings. This involves investigating the antiperiplanar relationships between C-H and the leaving group .

Method of Application: The method involves determining the antiperiplanar relationships in the E2 reaction, where the leaving group is always “anti” to the hydrogen that is removed on the adjacent carbon . In cyclohexane rings, E2 reactions can only occur when the leaving group is axial .

Results and Outcomes: The study found that in order for a hydrogen to be “anti” to a leaving group, it’s required that both groups be axial . If the leaving group is on the “top” face of the cyclohexane, you can only form an alkene to adjacent carbons where the hydrogen is on the opposite face .

Conformations of Disubstituted Cyclohexanes

1-Bromo-3,5-dimethylcyclohexane can also be used to study the conformations of disubstituted cyclohexanes. This involves determining the most stable conformation of a given disubstituted cyclohexane .

Method of Application: The method involves taking into account the steric effects of each substituent, along with any additional steric interactions, for both chair conformations .

XLogP3

3.7

Dates

Modify: 2024-04-14

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